Cas no 4383-25-9 (N-Benzylcyclohexanamine)
N-Benzylcyclohexanamine Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanamine,N-cyclohexyl-
- N-Benzylcyclohexanamine
- N-BENZYLCYCLOHEXYLAMINE
- 1-(phenylmethylamino)cyclohexane
- Benzenemethanamine,N-cyclohexyl
- cyclohexylbenzylamine
- N-(cyclohexyl)benzylamine
- N-benzyl-N-cyclohexylamine
- Benzenemethanamine, N-cyclohexyl-
- N-cyclohexylbenzylamine
- Benzyl-cyclohexyl-amine
- N-benzylaminocyclohexane
- Oprea1_475223
- IYWYMFZAZUYNLC-UHFFFAOYSA-N
- STK069553
- NE11532
- Q913
- AK206343
- AB011
- 383B259
- DTXSID10195951
- AI3-16731
- SCHEMBL294763
- MFCD00465456
- Z56174913
- AKOS000226275
- EN300-49090
- AMY31407
- NCGC00341295-01
- AE-848/02141008
- Benzenemethanamine, N-cyclohexyl-;Benzyl(cyclohexyl)amine;Benzylcyclohexylamine;Cyclohexylbenzylamine;N-Cyclohexylbenzylamine;N-(phenylmethyl)cyclohexanamine
- 4383-25-9
- AS-15818
- CS-0156269
- FT-0695167
- AB01185544-03
- BCP31416
- A851274
- DB-320954
-
- MDL: MFCD00465456
- Inchi: 1S/C13H19N/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-11H2
- InChI Key: IYWYMFZAZUYNLC-UHFFFAOYSA-N
- SMILES: N(CC1C=CC=CC=1)C1CCCCC1
Computed Properties
- Exact Mass: 189.15200
- Monoisotopic Mass: 189.152
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12
- XLogP3: 3.1
Experimental Properties
- Density: 0.97
- Boiling Point: 289.8 °C at 760 mmHg
- Flash Point: 130.6 °C
- Refractive Index: 1.536
- PSA: 12.03000
- LogP: 3.49980
N-Benzylcyclohexanamine Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Store at room temperature
N-Benzylcyclohexanamine Customs Data
- HS CODE:2921499090
- Customs Data:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
N-Benzylcyclohexanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B125008-250mg |
N-Benzylcyclohexanamine |
4383-25-9 | 250mg |
$ 64.00 | 2023-04-19 | ||
| TRC | B125008-1g |
N-Benzylcyclohexanamine |
4383-25-9 | 1g |
$ 115.00 | 2022-06-07 | ||
| TRC | B125008-2.5g |
N-Benzylcyclohexanamine |
4383-25-9 | 2.5g |
$ 225.00 | 2022-06-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZH279-1g |
N-Benzylcyclohexanamine |
4383-25-9 | 95+% | 1g |
408.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZH279-50mg |
N-Benzylcyclohexanamine |
4383-25-9 | 95+% | 50mg |
57.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZH279-5g |
N-Benzylcyclohexanamine |
4383-25-9 | 95+% | 5g |
1319.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZH279-250mg |
N-Benzylcyclohexanamine |
4383-25-9 | 95+% | 250mg |
201CNY | 2021-05-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N32780-1g |
N-Benzylcyclohexanamine |
4383-25-9 | 1g |
¥376.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N32780-250mg |
N-Benzylcyclohexanamine |
4383-25-9 | 250mg |
¥146.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N32780-5g |
N-Benzylcyclohexanamine |
4383-25-9 | 5g |
¥1136.0 | 2021-09-04 |
N-Benzylcyclohexanamine Suppliers
N-Benzylcyclohexanamine Related Literature
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P. Veeraraghavan Ramachandran,Shivani Choudhary Chem. Commun. 2022 58 11859
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Pei-Qiang Huang,Hui Geng Org. Chem. Front. 2015 2 150
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Pei-Qiang Huang,Hui Geng Org. Chem. Front. 2015 2 150
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4. Synthesis of imidazolidin-2-ones employing dialkyl carbonates as an ecofriendly carbonylation sourceRahul Badru,Baldev Singh RSC Adv. 2014 4 38978
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5. NADH model studies on the glutamate dehydrogenase mechanismSerjinder Singh,Iqbal Singh J. Chem. Soc. Chem. Commun. 1982 1000
Additional information on N-Benzylcyclohexanamine
N-Benzylcyclohexanamine: A Comprehensive Overview
N-Benzylcyclohexanamine, also known by its CAS number 4383-25-9, is a versatile organic compound that has garnered significant attention in both academic and industrial research. This compound is a derivative of cyclohexanamine, with a benzyl group attached to the nitrogen atom. Its unique structure endows it with a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
The benzyl group in N-Benzylcyclohexanamine plays a crucial role in its chemical properties. The aromatic ring of the benzyl group contributes to the compound's stability and reactivity, making it an ideal precursor for synthesizing more complex molecules. Recent studies have highlighted its potential as an intermediate in the synthesis of bioactive compounds, such as antiviral agents and anticancer drugs. For instance, researchers have explored its use in the development of novel antiviral agents targeting emerging infectious diseases.
In terms of synthesis, N-Benzylcyclohexanamine can be prepared through various methods, including the alkylation of cyclohexanamine with benzyl halides or the reduction of benzyl carbamates. These methods have been optimized to improve yield and purity, ensuring scalability for industrial production. The compound's ability to undergo further functionalization has made it a valuable building block in organic synthesis.
One of the most promising applications of N-Benzylcyclohexanamine lies in its use as a chiral auxiliary in asymmetric synthesis. Its chiral center provides excellent enantioselectivity in reactions, enabling the production of enantiopure compounds that are critical for drug development. Recent advancements in catalytic asymmetric synthesis have further enhanced its utility in this area.
Additionally, N-Benzylcyclohexanamine has shown potential in the field of materials science. Its ability to form stable complexes with metal ions has led to its exploration as a ligand in coordination chemistry. Researchers have investigated its role in the synthesis of metal-organic frameworks (MOFs) and other advanced materials with applications in gas storage and catalysis.
From an environmental perspective, N-Benzylcyclohexanamine has been studied for its biodegradability and toxicity profile. Recent toxicological studies suggest that it exhibits low toxicity to aquatic organisms under standard test conditions. However, further research is needed to fully understand its environmental impact and ensure sustainable practices in its production and use.
In conclusion, N-Benzylcyclohexanamine (CAS No. 4383-25-9) is a multifaceted compound with diverse applications across various scientific disciplines. Its structural versatility, combined with recent advancements in synthetic methodologies and application areas, positions it as a key player in modern chemical research. As ongoing studies continue to uncover new potentials for this compound, its significance in both academic and industrial settings is expected to grow further.
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